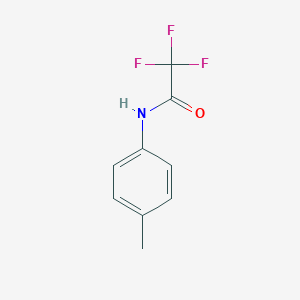

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLLHJULQYAUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188538 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-96-9 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,2-trifluoro-N-(4-methylphenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. This compound, identified by CAS number 350-96-9, is a valuable intermediate and building block in synthetic organic chemistry and drug discovery. The incorporation of a trifluoroacetyl group onto the p-toluidine scaffold imparts unique properties, including enhanced metabolic stability and altered electronic characteristics, making it a subject of interest for researchers. This document details its physicochemical properties, provides a robust protocol for its synthesis, explores its spectroscopic signature, and discusses its reactivity and potential applications, with a focus on its role as a protecting group and a precursor for pharmacologically active molecules.

Introduction: The Significance of Trifluoroacetylated Aromatics

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry. Its high electronegativity, metabolic stability, and lipophilicity make it a desirable feature in drug candidates. Trifluoroacetamides, formed by the acylation of amines with a trifluoroacetyl moiety, serve a dual purpose. They are stable derivatives that can act as protecting groups for amines, with well-documented stability across a range of conditions[1]. Furthermore, they function as key intermediates in the synthesis of more complex fluorinated molecules, which have broad applications in pharmaceuticals, agrochemicals, and materials science[2]. 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is an exemplar of this class, combining the useful p-tolyl scaffold with the influential trifluoroacetyl group.

Nomenclature, Structure, and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development.

2.1. Chemical Identity

-

Systematic IUPAC Name: 2,2,2-trifluoro-N-(p-tolyl)acetamide or 2,2,2-trifluoro-N-(4-methylphenyl)acetamide

-

CAS Number: 350-96-9[3]

-

Molecular Formula: C₉H₈F₃NO[3]

-

Molecular Weight: 203.16 g/mol [3]

-

SMILES: CC1=CC=C(NC(=O)C(F)(F)F)C=C1

-

InChIKey: UTLLHJULQYAUIK-NDKGDYFDCW

2.2. Physicochemical Data

The physical properties of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide are summarized below. Data for closely related analogs are provided for context where specific experimental values for the target compound are not available in the cited literature.

| Property | Value | Source / Notes |

| Appearance | Beige Powder Solid (Predicted) | Based on the appearance of the parent compound, 2,2,2-trifluoroacetamide[4]. |

| Melting Point | Data not available. | The related 2,2,2-trifluoroacetamide melts at 65-70 °C[5]. |

| Boiling Point | Data not available. | The related 2,2,2-trifluoroacetamide boils at 162-164 °C[4]. |

| Solubility | Likely soluble in organic solvents. | The parent compound is water-soluble; however, the aromatic tolyl group in the target molecule will increase lipophilicity[4]. |

Synthesis and Mechanistic Insights

The most direct and common method for preparing 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is through the N-acylation of p-toluidine. This reaction leverages a highly reactive trifluoroacetylating agent to form the stable amide bond.

3.1. General Synthesis Workflow

The synthesis involves the reaction of a primary amine (p-toluidine) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in a suitable aprotic solvent.

Caption: High-level workflow for the synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide.

3.2. Detailed Experimental Protocol

Causality: This protocol uses trifluoroacetic anhydride as it is a highly effective acylating agent. The reaction is performed at 0 °C to control the exothermic reaction between the amine and the anhydride. An aprotic solvent like dichloromethane is chosen to dissolve the reactants without participating in the reaction.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution over 15 minutes. Rationale: Slow addition is critical to manage the reaction's exothermicity and prevent side reactions.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting amine is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure amide.

3.3. Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.

Caption: Simplified mechanism of N-acylation to form the target amide.

Spectroscopic Characterization

The structure of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques. Predicted data based on analogous structures are presented below[6][7][8].

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | -CH₃ (s) | ~2.3 ppm |

| Aromatic (d, 2H) | ~7.1-7.2 ppm | |

| Aromatic (d, 2H) | ~7.4-7.5 ppm | |

| -NH (br s) | ~8.0-9.0 ppm | |

| ¹³C NMR | -CH₃ | ~21 ppm |

| -CF₃ (q) | ~116 ppm (J ≈ 288 Hz) | |

| Aromatic CH | ~120-138 ppm | |

| C=O (q) | ~155 ppm (J ≈ 37 Hz) | |

| ¹⁹F NMR | -CF₃ (s) | ~ -76 ppm |

| IR (cm⁻¹) | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1710 | |

| N-H Bend (Amide II) | ~1550 | |

| C-F Stretches | 1100-1300 (strong) | |

| Mass Spec. | [M]⁺ (Molecular Ion) | m/z 203.05 |

Rationale: In ¹³C NMR, the carbons attached to or near the fluorine atoms exhibit splitting (quartets, 'q') due to C-F coupling. In IR spectroscopy, the electron-withdrawing effect of the CF₃ group typically shifts the C=O stretching frequency to a higher wavenumber compared to non-fluorinated amides.

Reactivity and Applications in Drug Development

5.1. Amine Protection

The trifluoroacetamide group is a robust protecting group for primary and secondary amines[1]. Its chemical stability allows it to withstand various reaction conditions, including certain oxidations and reductions.

-

Stability: Stable to many acidic and mild basic conditions.

-

Deprotection: Cleavage is typically achieved under strong basic conditions (e.g., aqueous or alcoholic NaOH or K₂CO₃/MeOH), which hydrolyzes the amide bond.

5.2. Intermediate for Synthesis

This compound is a valuable building block. The trifluoroacetyl group can be a precursor to other functionalities, or the aromatic ring can be further functionalized via electrophilic aromatic substitution, with the trifluoroacetamido group acting as an ortho-, para-director. Its derivatives are widely used in the synthesis of bioactive molecules for medicine and agriculture[2].

5.3. Role in Drug Discovery

The presence of the CF₃ group makes this scaffold and its derivatives of high interest to medicinal chemists. The CF₃ group can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., the methyl group on the tolyl ring).

-

Increase Lipophilicity: Improving membrane permeability and oral bioavailability.

-

Modulate pKa: The electron-withdrawing nature of the group can alter the acidity of the N-H proton and influence binding interactions.

Safety and Handling

As a laboratory chemical, 2,2,2-trifluoro-N-(4-methylphenyl)acetamide requires careful handling. Safety data for closely related compounds indicate the following precautions[4][5][9][10].

-

Hazards: May cause skin, eye, and respiratory irritation[4]. Handle in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[4].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[5][10].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2,2,2-trifluoro-N-(4-methylphenyl)acetamide is a chemically significant molecule whose value stems from the strategic placement of the trifluoromethyl group on a versatile aromatic scaffold. Its straightforward synthesis, well-defined spectroscopic properties, and the stability of the trifluoroacetamide group make it an important tool for organic chemists. For professionals in drug development, it represents a key intermediate for accessing novel fluorinated compounds with potentially enhanced pharmacological profiles. This guide has provided the core technical information necessary to understand and effectively utilize this compound in a research and development setting.

References

- 2,2,2-trifluoro-N-(4-methylphenyl)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).

- Acetamide, 2,2,2-trifluoro-N-phenyl- - the NIST WebBook.

- CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and applic

- SAFETY DATA SHEET - Fisher Scientific. (2012-03-23).

- SAFETY D

- 2,2,4-TRIFLUOROACETAMIDE CAS NO 354-38-1 MATERIAL SAFETY D

- Trifluoroacetamides - Organic Chemistry Portal.

- CAS 350-96-9 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide | MFCD00459921.

- Acetamide, 2,2,2-trifluoro-N-phenyl- - the NIST WebBook.

- 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. Trifluoroacetamides [organic-chemistry.org]

- 2. CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof - Google Patents [patents.google.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]

- 7. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide from p-Toluidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying chemical principles, compares common synthetic strategies, and offers a robust, step-by-step protocol for its preparation from p-toluidine. Emphasis is placed on the mechanistic rationale behind procedural choices, safety considerations, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-aryl trifluoroacetamides.

Introduction and Strategic Importance

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] The trifluoroacetyl group, in particular, serves as a valuable moiety in the synthesis of complex bioactive molecules. 2,2,2-Trifluoro-N-(p-tolyl)acetamide (CAS 350-96-9) is an important fluorinated building block.[2][3] Its structure, featuring a trifluoroacetyl group appended to the nitrogen of p-toluidine, makes it a versatile precursor for more complex molecular architectures.[4]

N-aryl trifluoroacetamides are recognized as crucial intermediates in the development of multi-target inhibitors for bacterial resistance and virulence factors, highlighting their potential in addressing antimicrobial resistance.[5] The synthesis of these compounds, therefore, is of significant interest to the scientific community. This guide focuses on the most direct and efficient method for its preparation: the N-acylation of p-toluidine.

Mechanistic Underpinnings: Nucleophilic Acyl Substitution

The synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide from p-toluidine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-understood mechanism wherein the nucleophilic amine attacks a highly electrophilic carbonyl carbon.

Causality of Reagent Choice:

-

Nucleophile: p-Toluidine serves as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack. The methyl group on the para position of the aromatic ring is weakly electron-donating, which slightly increases the nucleophilicity of the amino group compared to unsubstituted aniline.[6]

-

Electrophile (Acylating Agent): Trifluoroacetic anhydride (TFAA) is a superior acylating agent for this transformation.[7] The powerful electron-withdrawing effect of the two trifluoromethyl groups renders the carbonyl carbons extremely electrophilic and susceptible to nucleophilic attack. This high reactivity allows the reaction to proceed rapidly and often exothermically.[8] The trifluoroacetate ion is an excellent leaving group, further driving the reaction to completion.[5]

The general mechanism is depicted below:

Caption: General mechanism for the acylation of p-toluidine with TFAA.

Comparative Analysis of Synthetic Routes

While trifluoroacetic anhydride is highly effective, other reagents can be employed. The choice of reagent impacts reaction conditions, cost, and safety.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Aprotic solvent (e.g., DCM, THF), often with a mild base (e.g., pyridine, triethylamine), 0 °C to RT. | Highly reactive, leads to high yields and fast reaction times.[8] | Corrosive, moisture-sensitive, reacts violently with water, requires careful handling.[7] |

| Ethyl Trifluoroacetate | Higher temperatures (reflux), often requires a catalyst (e.g., DMAP) or base (e.g., triethylamine). | Less hazardous and easier to handle than TFAA.[9] | Less reactive, requiring more forcing conditions (higher temperatures, longer reaction times) which may not be suitable for sensitive substrates. |

| Trifluoroacetic Acid (TFA) | Requires a coupling agent/dehydrating agent (e.g., DCC, EDC) or harsh conditions (microwave irradiation). | Readily available and inexpensive. | Generates byproducts from the coupling agent that require removal; direct amidation is thermodynamically unfavorable without activation. |

For laboratory-scale synthesis where efficiency and yield are paramount, Trifluoroacetic Anhydride (TFAA) is the reagent of choice due to its superior reactivity.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the trifluoroacetylation of aromatic amines and provides a reliable method for the synthesis of the target compound.

4.1. Materials and Equipment

-

Reagents:

-

p-Toluidine (C₇H₉N, MW: 107.15 g/mol )

-

Trifluoroacetic Anhydride (TFAA, C₄F₆O₃, MW: 210.03 g/mol )

-

Pyridine (C₅H₅N, MW: 79.1 g/mol ), anhydrous

-

Dichloromethane (DCM, CH₂Cl₂), anhydrous

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., Hexane/Ethyl Acetate mixture)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Standard laboratory glassware

-

4.2. Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide.

-

Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-toluidine (e.g., 5.0 g, 46.6 mmol, 1.0 eq.) and anhydrous pyridine (4.0 mL, 49.0 mmol, 1.05 eq.) in anhydrous dichloromethane (100 mL).

-

Addition of Reagent: Place the flask in an ice-water bath and stir the solution under an inert atmosphere (N₂ or Ar). Slowly add trifluoroacetic anhydride (7.2 mL, 51.3 mmol, 1.1 eq.) dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Expert Insight: Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, preventing the protonation of the starting p-toluidine which would render it non-nucleophilic.[10] The slow, cold addition of TFAA is critical to control the exothermic nature of the reaction.

-

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

-

Self-Validating System: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the p-toluidine spot confirms the reaction is complete.[11]

-

-

Aqueous Workup: Carefully pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove residual acid, and finally with brine (1 x 50 mL).

-

Expert Insight: The acidic wash removes the basic pyridine, while the basic wash removes both the trifluoroacetic acid byproduct and any unreacted TFAA.

-

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product as a solid.

4.3. Purification

The most common and effective method for purifying the final product is recrystallization.[12]

-

Solvent Selection: A mixed solvent system, such as hexane and ethyl acetate, is often effective.[13] The crude solid should be highly soluble in hot ethyl acetate and poorly soluble in cold hexane.

-

Procedure: Dissolve the crude solid in a minimal amount of boiling ethyl acetate. While the solution is still hot, slowly add hexane until the solution becomes faintly cloudy (the saturation point).[14] If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified white to off-white crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.[15] The expected melting point is 111-112 °C.[3]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2,2,2-trifluoro-N-(p-tolyl)acetamide.

| Technique | Expected Observations |

| Appearance | White to off-white solid.[16] |

| Melting Point | 111-112 °C.[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.1 (m, 4H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~8.0 (br s, 1H, N-H). Note: Chemical shifts are predictive and may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (q, C=O), ~136 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~121 (Ar-C), ~116 (q, CF₃), ~21 (CH₃). Note: Chemical shifts are predictive and may vary; quartets (q) are due to C-F coupling.[17] |

| IR Spectroscopy (KBr/ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1200-1150 (C-F stretches).[18] |

| Mass Spectrometry (EI) | m/z: 203 [M]⁺, fragments corresponding to loss of CF₃ and other characteristic cleavages. |

Safety and Handling

Trifluoroacetic Anhydride (TFAA) is extremely hazardous and requires strict safety protocols.

-

Corrosive: Causes severe skin burns and eye damage upon contact.[7]

-

Toxic: Harmful if inhaled. All manipulations must be performed in a well-ventilated chemical fume hood.[7]

-

Reactive: Reacts violently with water, alcohols, and strong bases. Ensure all glassware is scrupulously dry.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

-

Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.

p-Toluidine is toxic and may be absorbed through the skin. Handle with appropriate PPE.[19]

References

-

Hoffman Fine Chemicals. (n.d.). CAS 350-96-9 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide | MFCD00459921. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

(n.d.). 350-96-9 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

- Skelton, B. W., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds.

- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

- Wieck, A., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1736-1744.

-

METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. Retrieved from [Link]

- Annunziata, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 743.

- Kennedy, A. R., et al. (2009). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o135.

-

ResearchGate. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

- Wujec, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 24(13), 11068.

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(p-tolyl)acetamide, CAS No : 103-89-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Retrieved from [Link]

-

Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated.... Retrieved from [Link]

-

University of Rochester. (n.d.). Continuous Flow Reactor for p-toluidine Formation. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluidine. Retrieved from [Link]

- Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472.

-

SpectraBase. (n.d.). 2,2,2-trifluoro-N-(3-pyridyl)acetamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-trifluoro-N-methyl-N-phenylacetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Shuster, L., Kaplan, N. O., & Stolzenbach, F. E. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. The Journal of biological chemistry, 215(1), 195–209.

- Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472.

Sources

- 1. Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)- [webbook.nist.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. p-Toluidine Trifluoroacetamide | 350-96-9 [amp.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. homework.study.com [homework.study.com]

- 6. scribd.com [scribd.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]

- 19. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(p-tolyl)acetamide (CAS 350-96-9)

This technical guide provides a comprehensive overview of the physical constants, safety data, synthesis, and applications of 2,2,2-trifluoro-N-(p-tolyl)acetamide, a fluorinated amide of significant interest in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical compound.

Core Properties and Identification

2,2,2-Trifluoro-N-(p-tolyl)acetamide, also known as p-Toluidine Trifluoroacetamide, is an off-white solid at room temperature.[1] The incorporation of a trifluoromethyl group imparts unique chemical properties that are leveraged in various synthetic applications.

Physical and Chemical Constants

The key physical and chemical properties of 2,2,2-trifluoro-N-(p-tolyl)acetamide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 350-96-9 | [1][2] |

| Molecular Formula | C₉H₈F₃NO | [1][2] |

| Molecular Weight | 203.16 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 111-112 °C | ChemicalBook |

| Boiling Point | 70 °C at 0.001 Torr | ChemicalBook |

| pKa (Predicted) | 10.06 ± 0.70 | [1] |

Synthesis of 2,2,2-Trifluoro-N-(p-tolyl)acetamide

The synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide is typically achieved through the acylation of p-toluidine with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.

Experimental Protocol: Acylation of p-Toluidine

This protocol is based on established methods for the trifluoroacetylation of anilines.

Materials:

-

p-Toluidine

-

Trifluoroacetic anhydride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-toluidine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess trifluoroacetic acid and trifluoroacetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,2,2-trifluoro-N-(p-tolyl)acetamide.

Causality Behind Experimental Choices:

-

The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.

-

The final workup with sodium bicarbonate is essential to remove acidic byproducts, facilitating the isolation of the neutral amide product.

Caption: Workflow for the synthesis of 2,2,2-trifluoro-N-(p-tolyl)acetamide.

Applications in Organic Synthesis

The trifluoroacetyl group in 2,2,2-trifluoro-N-(p-tolyl)acetamide serves as a useful protecting group for the amine functionality and can also influence the reactivity of the molecule in various transformations.

Hydroamidation Reactions

A notable application of 2,2,2-trifluoro-N-(p-tolyl)acetamide is in hydroamidation reactions. This process involves the addition of the N-H bond of the amide across an alkene double bond. The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the N-H proton, facilitating its addition to activated alkenes under basic conditions.

Proposed Mechanism:

The hydroamidation of an activated alkene, such as methyl acrylate, with 2,2,2-trifluoro-N-(p-tolyl)acetamide in the presence of a base is believed to proceed via a conjugate addition mechanism.

-

Deprotonation: A suitable base abstracts the acidic amide proton to form a resonance-stabilized nitrogen anion.

-

Nucleophilic Attack: The nitrogen anion acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene (Michael acceptor).

-

Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or trace water) to yield the final hydroamidation product.

Caption: Proposed mechanism for the hydroamidation of methyl acrylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2,2-trifluoro-N-(p-tolyl)acetamide. The available safety data is primarily from supplier safety data sheets (SDS) and indicates that the toxicological properties have not been fully investigated.

Hazard Summary

| Hazard | Description | Precautionary Measures |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |

| Inhalation | May cause respiratory irritation if inhaled as dust. | Work in a well-ventilated area or use a fume hood. |

| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

Note: Some sources indicate more severe hazards, including "Fatal if swallowed or in contact with skin." Given the limited toxicological data, it is prudent to handle this compound with a high degree of caution, treating it as potentially highly toxic.

First Aid Measures

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,2,2-Trifluoro-N-(p-tolyl)acetamide is a valuable synthetic intermediate with well-defined physical properties. Its synthesis is straightforward, and its application in reactions such as hydroamidation highlights the utility of the trifluoroacetyl group in modifying reactivity. While it is a useful tool for the synthetic chemist, the limited toxicological data necessitates careful handling and adherence to strict safety protocols. Further research into its biological properties and applications will undoubtedly expand its role in chemical synthesis and drug discovery.

References

-

Hoffman Fine Chemicals. CAS 350-96-9 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide | MFCD00459921. [Link]

-

Whitetree, C. J. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Electronic Theses and Dissertations. 1793. [Link]

-

Journal of Heterocyclic Chemistry, 26, 409, 1989. [Link]

Sources

Navigating the Solubility Landscape of 2,2,2-trifluoro-N-(p-tolyl)acetamide: A Technical Guide for Researchers

An In-Depth Exploration of Theoretical Principles, Experimental Methodologies, and Predictive Modeling for Pharmaceutical and Agrochemical Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical determinant of its ultimate efficacy and developability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2,2-trifluoro-N-(p-tolyl)acetamide, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the foundational principles and practical methodologies required for its characterization. We delve into the theoretical underpinnings of solubility, detailing the physicochemical properties of the solute and a range of organic solvents. Step-by-step protocols for established experimental techniques, namely the gravimetric and UV-Vis spectroscopic methods, are presented with an emphasis on best practices and potential challenges. Furthermore, we introduce powerful predictive models, UNIFAC and NRTL-SAC, as valuable tools for estimating solubility, particularly in the early stages of development when experimental resources may be limited. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to confidently navigate the solubility landscape of 2,2,2-trifluoro-N-(p-tolyl)acetamide and other novel chemical entities.

Introduction: The Critical Role of Solubility in Chemical Development

The journey of a novel chemical entity from discovery to a viable product is fraught with challenges, with poor solubility being a primary obstacle to success. For a compound to exert its biological effect, it must first dissolve in a physiological or formulation medium. Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. In the context of 2,2,2-trifluoro-N-(p-tolyl)acetamide, a molecule featuring a trifluoromethyl group and an amide linkage on a tolyl scaffold, understanding its solubility profile is paramount for its potential applications in drug discovery and agrochemical development. The presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capable amide moiety suggests a nuanced solubility behavior that warrants a thorough investigation.

This guide will provide a holistic approach to understanding the solubility of 2,2,2-trifluoro-N-(p-tolyl)acetamide. We will begin by examining the intrinsic properties of the molecule and how they are likely to interact with a diverse set of organic solvents. This theoretical foundation will then be complemented by detailed, practical guidance on how to experimentally measure solubility with precision and accuracy. Finally, we will explore the realm of in silico prediction, offering insights into how computational models can accelerate the solvent screening process and guide experimental design.

Theoretical Framework: Understanding the Interplay of Solute and Solvent

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous approach requires a detailed examination of the intermolecular forces at play between the solute (2,2,2-trifluoro-N-(p-tolyl)acetamide) and the solvent.

Physicochemical Characterization of 2,2,2-trifluoro-N-(p-tolyl)acetamide

A thorough understanding of the solute's properties is the first step in predicting its solubility behavior.

-

Molecular Structure and Functional Groups: 2,2,2-trifluoro-N-(p-tolyl)acetamide possesses a complex interplay of functional groups that dictate its polarity and hydrogen bonding capabilities. The trifluoromethyl (-CF3) group is highly electron-withdrawing, creating a significant dipole moment. The amide (-CONH-) group is capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). The tolyl group (p-tolyl) is a nonpolar aromatic moiety.

-

Hydrogen Bonding Capacity: The amide group is a key player in hydrogen bonding. The N-H group can donate a hydrogen bond, while the carbonyl oxygen can accept a hydrogen bond. The strength of these interactions will be influenced by the electron-withdrawing nature of the trifluoromethyl group. The ability to form hydrogen bonds is a critical factor in determining solubility in protic solvents. N-H donors are generally weaker than O-H donors due to the lower electronegativity of nitrogen compared to oxygen.[1] However, the presence of two electron-withdrawing carbonyl groups in imides can enhance their hydrogen bond donating ability.[1]

-

Physical State: 2,2,2-trifluoro-N-(p-tolyl)acetamide is a solid at room temperature. The energy required to overcome the crystal lattice forces (lattice energy) is a key component of the overall thermodynamics of dissolution.

A Survey of Organic Solvents: Properties and Interactions

The choice of solvent is critical in any solubility study. A diverse panel of solvents, spanning a range of polarities and hydrogen bonding capabilities, should be considered. A summary of the physicochemical properties of common organic solvents is presented in Table 1.

Table 1: Physicochemical Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) |

| Nonpolar Solvents | ||||

| n-Hexane | C6H14 | 69 | 1.88 | 0.0 |

| Toluene | C7H8 | 111 | 2.38 | 0.36 |

| Diethyl Ether | C4H10O | 35 | 4.34 | 1.15 |

| Polar Aprotic Solvents | ||||

| Acetone | C3H6O | 56 | 20.7 | 2.88 |

| Acetonitrile | C2H3N | 82 | 37.5 | 3.92 |

| Dimethylformamide (DMF) | C3H7NO | 153 | 36.7 | 3.82 |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 189 | 46.7 | 3.96 |

| Polar Protic Solvents | ||||

| Methanol | CH4O | 65 | 32.7 | 1.70 |

| Ethanol | C2H6O | 78 | 24.5 | 1.69 |

| Isopropanol | C3H8O | 82 | 19.9 | 1.66 |

| Water | H2O | 100 | 80.1 | 1.85 |

Data compiled from various sources.[2][3][4][5][6]

Experimental Determination of Solubility: A Practical Guide

Accurate experimental determination of solubility is the gold standard. The following sections provide detailed protocols for two widely used methods.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[7]

The gravimetric method is a direct and accurate way to determine solubility, particularly for non-volatile solutes in volatile solvents.

Materials and Equipment:

-

2,2,2-trifluoro-N-(p-tolyl)acetamide (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2,2-trifluoro-N-(p-tolyl)acetamide to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary study to determine the time required to reach a stable concentration.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter should be pre-conditioned with the solvent to minimize analyte loss due to adsorption.[7]

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is completely evaporated, dry the vial containing the solid residue to a constant weight in an oven or vacuum oven.

-

Cool the vial to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Mass of solute: (Weight of vial with dry residue) - (Weight of empty vial)

-

Mass of solvent: (Weight of vial with saturated solution) - (Weight of vial with dry residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Self-Validation and Causality:

-

Ensuring Equilibrium: The extended agitation time and the presence of excess solid are critical to ensure that the solution is truly saturated. A time-course study where samples are taken at different time points (e.g., 24, 48, 72 hours) and analyzed can confirm that equilibrium has been reached when the concentration no longer changes.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility.

-

Filtration: The filtration step is critical to separate the dissolved solute from the undissolved solid. The use of a fine-pore filter and pre-conditioning helps to ensure that only the saturated solution is analyzed.

Figure 1: Workflow for Gravimetric Solubility Determination.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[8][9]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz or UV-transparent disposable cuvettes

-

Materials and equipment for the shake-flask method (as listed in 3.1.1)

-

Volumetric flasks and pipettes for dilutions

Step-by-Step Procedure:

-

Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method (Section 3.1.1, Step 1).

-

Sample Collection and Filtration: Follow the same procedure as in the gravimetric method (Section 3.1.1, Step 2).

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,2,2-trifluoro-N-(p-tolyl)acetamide of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Self-Validation and Causality:

-

Linearity of Calibration Curve: A linear calibration curve (R² > 0.99) is essential for accurate quantification. Deviations from linearity may indicate that the concentrations are outside the instrument's linear range.

-

Choice of λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Blank Correction: Always use the pure solvent as a blank to zero the spectrophotometer before measuring the absorbance of the standards and samples. This corrects for any background absorbance from the solvent.

-

Dilution Accuracy: Precise dilutions are critical for accurate results. Use calibrated volumetric glassware.

Sources

- 1. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide | C19H18N2O2 | CID 763251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scribd.com [scribd.com]

- 5. Strength of a bifurcated H bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. iajps.com [iajps.com]

The Trifluoroacetyl Group in Amine Protection: A Technical Guide to the Applications of Trifluoroacetyl-Protected p-Toluidine

Abstract

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the trifluoroacetyl (TFA) group stands out for its unique electronic properties and predictable reactivity, offering a robust yet selectively cleavable shield for primary and secondary amines. This technical guide provides an in-depth exploration of trifluoroacetyl-protected p-toluidine, a versatile building block and synthetic intermediate. We will delve into the causality behind its synthetic utility, provide field-proven insights into its applications, and present detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the trifluoroacetyl protecting group in their synthetic endeavors.

The Trifluoroacetyl Group: A Profile of Stability and Selective Lability

The trifluoroacetyl group, with its potent electron-withdrawing trifluoromethyl moiety, imparts a unique set of characteristics to a protected amine. This section will explore the fundamental principles that govern its utility.

Electronic Effects and Chemical Stability

The three fluorine atoms on the acetyl group create a strong inductive effect, significantly reducing the nucleophilicity of the protected nitrogen atom. This renders the N-trifluoroacetyl bond remarkably stable under a variety of reaction conditions, particularly acidic environments where many other amine protecting groups, such as the tert-butoxycarbonyl (Boc) group, are labile. This acid stability is a cornerstone of its application in orthogonal synthesis strategies.

Cleavage Under Mild Basic Conditions

Conversely, the electron-withdrawing nature of the trifluoromethyl group also activates the carbonyl carbon towards nucleophilic attack. This allows for the facile cleavage of the trifluoroacetyl group under mild basic conditions. Reagents such as aqueous piperidine, sodium hydroxide, or potassium carbonate in an alcoholic solvent can efficiently deprotect the amine, often at room temperature. This base lability provides a crucial element of orthogonality in multi-step syntheses.[1][2]

Synthesis and Physicochemical Properties of Trifluoroacetyl-Protected p-Toluidine

Trifluoroacetyl-protected p-toluidine, systematically named N-(4-methylphenyl)-2,2,2-trifluoroacetamide, is a crystalline solid that serves as a stable and readily accessible source of a protected p-toluidine moiety.

Synthesis Protocol

A common and efficient method for the preparation of trifluoroacetyl-protected p-toluidine involves the acylation of p-toluidine with trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent.

Experimental Protocol: Trifluoroacetylation of p-Toluidine

-

Dissolution: Dissolve p-toluidine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-methylphenyl)-2,2,2-trifluoroacetamide as a white to off-white solid.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of N-(4-methylphenyl)-2,2,2-trifluoroacetamide is crucial for its characterization and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃NO | [3] |

| Molecular Weight | 203.16 g/mol | [3] |

| CAS Number | 350-96-9 | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6 (br s, 1H, NH), 7.4 (d, J=8.4 Hz, 2H, Ar-H), 7.2 (d, J=8.4 Hz, 2H, Ar-H), 2.3 (s, 3H, CH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.1 (q, J=37.4 Hz, C=O), 136.2 (s, Ar-C), 132.0 (s, Ar-C), 129.8 (s, Ar-CH), 120.3 (s, Ar-CH), 115.8 (q, J=288.8 Hz, CF₃), 20.9 (s, CH₃) | |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -76.2 (s) | |

| IR (KBr, cm⁻¹) | 3270 (N-H), 1720 (C=O), 1540, 1410, 1210, 1160 | |

| MS (EI, m/z) | 203 (M⁺), 134, 106, 77 |

Core Applications in Organic Synthesis

The unique properties of trifluoroacetyl-protected p-toluidine make it a valuable tool in a range of synthetic applications, from peptide synthesis to the construction of complex bioactive molecules.

Orthogonal Protection in Peptide Synthesis

The trifluoroacetyl group's stability to acid and lability to base makes it an excellent orthogonal protecting group in peptide synthesis, particularly in strategies employing Boc for N-terminal protection.

Diagram: Orthogonality in Peptide Synthesis

Caption: Orthogonal deprotection strategy in peptide synthesis.

A Versatile Building Block in Cross-Coupling Reactions

While the deprotected p-toluidine is a common coupling partner, the trifluoroacetyl-protected version can also participate in certain cross-coupling reactions, with the protecting group influencing reactivity and selectivity. For instance, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the electronic nature of the protected amine can modulate the oxidative addition and reductive elimination steps.[4][5] The protected amine can be carried through a synthetic sequence and deprotected at a later stage.

Diagram: General Scheme of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Bioactive Molecules and Energetic Materials

The stability of the trifluoroacetyl group under harsh conditions, such as nitration, has led to its use in the synthesis of energetic materials.[6][7] Furthermore, trifluoroacetyl-protected p-toluidine can serve as a key intermediate in the synthesis of various bioactive compounds where the p-toluidine moiety is a crucial pharmacophore. The protecting group allows for transformations on other parts of the molecule without affecting the amine.

Deprotection Strategies and Methodologies

The selective removal of the trifluoroacetyl group is a critical step in many synthetic sequences. The choice of deprotection conditions depends on the overall molecular structure and the presence of other functional groups.

Base-Mediated Deprotection

As previously mentioned, mild basic conditions are the hallmark of trifluoroacetyl group cleavage.

Experimental Protocol: Base-Mediated Deprotection of N-(4-methylphenyl)-2,2,2-trifluoroacetamide

-

Dissolution: Dissolve the trifluoroacetyl-protected p-toluidine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Addition of Base: Add a base such as potassium carbonate (2-3 eq) or a solution of aqueous piperidine (e.g., 2M).[8]

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: If an inorganic base was used, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). If aqueous piperidine was used, the reaction mixture can be concentrated and the residue purified.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected p-toluidine. Further purification can be achieved by column chromatography if necessary.

Reductive Cleavage

In specific contexts, particularly when dealing with substrates also containing other sensitive groups, reductive cleavage methods have been developed. For instance, a mild deprotection for N-(p-toluenesulfonyl) amides involves initial trifluoroacetylation followed by reductive cleavage with samarium diiodide (SmI₂).[9][10]

Conclusion

Trifluoroacetyl-protected p-toluidine is a testament to the power of strategic functional group protection in modern organic synthesis. Its unique combination of stability to acidic conditions and lability under mild basic conditions provides a high degree of orthogonality, enabling the synthesis of complex molecules with multiple functional groups. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors, from the construction of novel peptides to the development of new bioactive compounds. The continued exploration of the applications of trifluoroacetyl-protected amines will undoubtedly lead to further innovations in the fields of medicinal chemistry and materials science.

References

-

2,2,2-trifluoro-N-(4-methylphenyl)acetamide - Chemical Synthesis Database. (2025). Available at: [Link]

- Bellamy, A. J., MacCuish, A., & Golding, P. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31.

- Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422.

-

Chemical Properties of N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide - Cheméo. (n.d.). Available at: [Link]

-

N-2-Chloro-4-methylphenyl-2-2-2-trifluoroacetamide.pdf - Cheméo. (n.d.). Available at: [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton. Available at: [Link]

-

N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. (n.d.). Available at: [Link]

-

Practical cleavage of trifluoroacetamides with p-toluenesulfonic acid | Request PDF. (n.d.). Available at: [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. (2007). Available at: [Link]

- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)

-

Synthesis of bioactive compounds - Diva-portal.org. (n.d.). Available at: [Link]

-

Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation | Request PDF - ResearchGate. (2007). Available at: [Link]

-

Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9) - Cheméo. (n.d.). Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Introduction to trifluoroacetylation of aromatic amines

An In-Depth Technical Guide to the Trifluoroacetylation of Aromatic Amines

Foreword: Beyond the Procedure

In the landscape of synthetic and analytical chemistry, the trifluoroacetylation of aromatic amines is not merely a routine derivatization; it is a strategic maneuver. The introduction of the trifluoroacetyl group (CF₃CO-), a small yet powerful moiety, fundamentally alters the chemical personality of the parent amine. This guide is designed for the practicing researcher and drug development professional. It moves beyond simple procedural lists to explore the underlying principles, the causal relationships behind methodological choices, and the practical applications that make this reaction an indispensable tool. We will dissect the "why" behind the "how," providing the field-proven insights necessary for robust, reproducible, and intelligent application of this chemistry.

The Trifluoroacetyl Group: A Profile in Chemical Influence

The utility of trifluoroacetylation stems directly from the intrinsic properties of the trifluoroacetyl group. Its behavior is dominated by the powerful inductive effect of the three fluorine atoms.

-

Electronic Impact : The trifluoromethyl (CF₃) moiety is one of the most potent electron-withdrawing groups in organic chemistry. This effect significantly reduces the electron density on the adjacent carbonyl carbon, making it highly electrophilic and, consequently, very susceptible to nucleophilic attack.[1] Once attached to an amine's nitrogen, this electron-withdrawing power decreases the basicity and nucleophilicity of the nitrogen atom, rendering the resulting trifluoroacetamide significantly less reactive than the parent amine.

-

Physicochemical Modifications : The introduction of a CF₃CO- group drastically alters a molecule's properties. It increases lipophilicity, which can enhance membrane permeability—a critical factor in drug design.[2][3] Furthermore, it significantly increases the volatility of the compound, a key principle exploited in analytical applications like gas chromatography.[4] The resulting amides also exhibit enhanced thermal stability compared to the free amines.

Reaction Dynamics: Mechanism of Trifluoroacetylation

The trifluoroacetylation of an aromatic amine is a classic example of nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the trifluoroacetylating agent.

The general mechanism proceeds as follows:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the aromatic amine attacks the carbonyl carbon of the trifluoroacetylating agent (e.g., Trifluoroacetic Anhydride, TFAA).

-

Tetrahedral Intermediate Formation : The carbonyl pi bond breaks, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Departure : The tetrahedral intermediate collapses. The carbonyl double bond is reformed, and a leaving group is expelled. In the case of TFAA, the leaving group is the trifluoroacetate anion (CF₃COO⁻), a stable and effective leaving group.

-

Deprotonation : The resulting positively charged nitrogen is deprotonated, typically by a mild base present in the reaction mixture (such as pyridine, triethylamine, or another molecule of the starting amine), to yield the neutral trifluoroacetamide product and a protonated base.[5][6]

Caption: General mechanism of trifluoroacetylation using TFAA.

Reagents and Conditions: A Comparative Analysis

The choice of trifluoroacetylating agent is dictated by the amine's reactivity, the desired reaction conditions (mild vs. forceful), and the presence of other functional groups.

| Reagent | Structure | Reactivity | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Very High | 0°C to RT, often with a base (pyridine, Et₃N) in an aprotic solvent (DCM, THF).[7] | Fast, high-yielding, widely applicable.[1][4] | Highly reactive with water and other nucleophiles; corrosive and moisture-sensitive.[4] |

| Ethyl Trifluoroacetate | CF₃COOCH₂CH₃ | Moderate | Reflux temperatures (e.g., >85°C), sometimes with a catalyst (e.g., DMAP).[8][9][10] | Milder, less sensitive to moisture, good for selective reactions. | Slower reaction times, requires higher temperatures, may give lower yields.[9] |

| Trifluoroacetyl Chloride | CF₃COCl | Very High | Low temperatures, requires a base. | Potent acylating agent. | A corrosive gas at room temperature, making it difficult to handle. |

| N-(Trifluoroacetyl)imidazole | C₅H₄F₃N₃O | High | Mild conditions. | Solid reagent, good for specific applications. | Moisture sensitive, not as commonly used for large-scale work.[8] |

Core Applications: A Strategic Perspective

The Trifluoroacetyl Group as a Protective Shield

In multi-step synthesis, protecting the amine is crucial. The trifluoroacetyl group serves as an excellent protecting group due to its distinct stability profile.[11]

-

Acid Stability : It is exceptionally stable under strongly acidic conditions where other common protecting groups like Boc (tert-Butoxycarbonyl) would be cleaved.[11] This stability allows for selective deprotection in complex molecules.

-

Base Lability : The group is readily removed under mild basic or solvolytic conditions (e.g., aqueous ammonia, K₂CO₃ in methanol), which do not affect acid-labile groups.[12] This orthogonality is a cornerstone of modern protecting group strategy.

Table: Comparative Stability of Common Amine Protecting Groups

| Protecting Group | Structure | Stable To | Labile To |

| Trifluoroacetyl (TFA) | -COCF₃ | Strong Acids, Hydrogenolysis | Mild Base (e.g., K₂CO₃/MeOH), Nucleophiles.[11][12] |

| Boc | -COOC(CH₃)₃ | Base, Hydrogenolysis | Strong Acids (e.g., TFA).[11] |

| Cbz | -COOCH₂C₆H₅ | Mild Acid, Mild Base | Hydrogenolysis, Strong Acids, Strong Base.[11] |

| Fmoc | -COOCH₂-Fluorene | Acid, Hydrogenolysis | Base (e.g., Piperidine).[11] |

Derivatization for Gas Chromatography (GC) Analysis

Aromatic amines are often non-volatile and prone to tailing on GC columns due to their polarity and hydrogen-bonding capabilities. Trifluoroacetylation is a gold-standard derivatization technique to overcome these issues.[13]

-

Increased Volatility : The trifluoroacetamide derivative is significantly more volatile than the parent amine, allowing it to be analyzed by GC at lower temperatures.[4]

-

Improved Peak Shape : By capping the reactive N-H group, intermolecular hydrogen bonding is eliminated, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[4]

-

Enhanced Detection : The presence of three fluorine atoms makes the derivatives highly sensitive to Electron Capture Detection (ECD), enabling trace-level analysis.

Validated Experimental Protocols

The following protocols are presented as robust, self-validating systems. Success is defined by clean conversion with minimal side products, verifiable by TLC, GC-MS, or NMR.

Protocol 1: General Trifluoroacetylation of an Aromatic Amine using TFAA

This protocol is suitable for the preparative-scale protection of a typical aromatic amine like aniline.

Workflow Diagram:

Caption: Standard workflow for preparative trifluoroacetylation.

Step-by-Step Methodology:

-

Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the aromatic amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling : Cool the solution to 0°C using an ice-water bath.

-

Base Addition : Add pyridine (1.2 eq) to the stirred solution.

-

Reagent Addition : Add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching : Carefully quench the reaction by slowly adding it to a beaker of cold water.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure N-trifluoroacetylated aromatic amine.

Protocol 2: Derivatization of Aromatic Amines for GC-MS Analysis

This micro-scale protocol is designed for the rapid and quantitative conversion of an amine sample for analytical purposes.

Step-by-Step Methodology:

-

Sample Preparation : In a 2 mL GC vial, dissolve approximately 1 mg of the aromatic amine sample in 500 µL of a suitable solvent (e.g., ethyl acetate, THF).

-

Reagent Addition : Add 50 µL of trifluoroacetic anhydride (TFAA). A base is often omitted in this analytical context as the excess TFAA drives the reaction to completion.

-

Reaction : Cap the vial tightly and heat at 60-70°C for 20-30 minutes in a heating block or water bath.

-

Evaporation : Cool the vial to room temperature. Remove the excess TFAA and solvent under a gentle stream of dry nitrogen.

-

Reconstitution : Re-dissolve the dried residue in 1 mL of a suitable injection solvent (e.g., hexane or ethyl acetate).

-

Analysis : The sample is now ready for injection into the GC-MS system.[13][14]

Conclusion

The trifluoroacetylation of aromatic amines is a powerful and versatile transformation. Its importance is rooted in the profound electronic and physical changes imparted by the trifluoroacetyl group. Whether employed as a robust and orthogonal protecting group in complex synthesis, a means to enhance volatility for sensitive analytical detection, or a tool to modulate biological activity in drug discovery, a deep understanding of the underlying mechanisms and reaction parameters is essential. By moving from rote execution to a causally-driven approach, the researcher can fully leverage the strategic advantages offered by this fundamental reaction.

References

- BenchChem. (2025). A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group. Benchchem.

-

Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic-chemistry.org. [Link]

-

Bellamy, A. J. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

- Google Patents. (2004).

- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

-

Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(48), 8901–8905. [Link]

-

Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. National Institutes of Health. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]

-

Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

-

Organic Chemistry Portal. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. [Link]

-

Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. [Link]

- Kent, S. B., et al. (1982). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research.

-